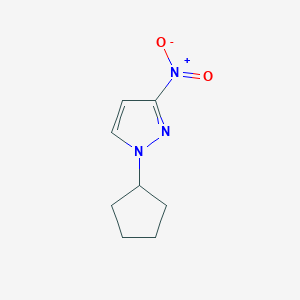

1-cyclopentyl-3-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Organic Synthesis

The pyrazole nucleus is a versatile building block in organic synthesis due to its inherent chemical properties. nih.gov Pyrazoles are aromatic compounds, a feature that imparts significant stability. mdpi.com The presence of two nitrogen atoms, one acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like), allows for diverse chemical modifications and interactions with biological targets. mdpi.comresearchgate.net

The pyrazole ring can be readily synthesized through various methods, most commonly via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comnih.gov This accessibility has led to the creation of a vast library of substituted pyrazoles. These derivatives serve as key intermediates in the synthesis of more complex molecules, including fused heterocyclic systems. mdpi.com The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of steric and electronic properties, making it a highly adaptable scaffold for a wide range of applications. mdpi.com

Overview of Nitropyrazole Substructure Chemistry

The introduction of a nitro group onto the pyrazole ring significantly alters its chemical and physical properties. mdpi.commdpi.com The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution and activates it towards nucleophilic attack. mdpi.com This electronic influence is crucial for directing further chemical transformations on the ring.

The synthesis of nitropyrazoles is typically achieved through the nitration of a pyrazole precursor using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. nih.gov The position of nitration can be controlled by the reaction conditions and the nature of the substituents already present on the pyrazole ring. mdpi.com For instance, the nitration of pyrazole itself often leads to 4-nitropyrazole, while N-nitropyrazoles can rearrange to form C-nitropyrazoles. nih.gov The nitro group itself can undergo a variety of chemical reactions, most notably reduction to an amino group, which opens up another avenue for diverse functionalization.

Nitropyrazoles, particularly those with multiple nitro groups, have also been investigated as energetic materials due to their high nitrogen content and the oxygen balance provided by the nitro groups. mdpi.comed.ac.uk

Contextualization of Cyclopentyl-Substituted Pyrazoles

The incorporation of a cyclopentyl group at the N1 position of the pyrazole ring introduces a bulky, lipophilic substituent. This can have a profound impact on the molecule's physical properties, such as solubility and crystallinity, as well as its biological activity. In medicinal chemistry, the introduction of alicyclic rings like cyclopentyl can enhance the binding affinity of a molecule to its biological target by occupying hydrophobic pockets in the active site. mdpi.com

The synthesis of N-cyclopentyl pyrazoles generally involves the alkylation of a pyrazole with a cyclopentyl halide or a related electrophile. Alternatively, the pyrazole ring can be constructed from a cyclopentyl-substituted starting material, such as cyclopentylhydrazine (B1295993). evitachem.com The cyclopentyl group is generally stable under a variety of reaction conditions, making it a reliable component in multi-step synthetic sequences.

Research Gaps and Motivations for Investigating 1-Cyclopentyl-3-nitro-1H-pyrazole

While the pyrazole core, nitropyrazoles, and N-alkylpyrazoles have been extensively studied, specific research focused solely on this compound is limited. Much of the available information is inferred from studies on its derivatives, such as 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine and ethyl this compound-5-carboxylate. bldpharm.com

This lack of dedicated research presents a clear gap in the scientific literature. The primary motivation for investigating this specific compound lies in its potential as a versatile intermediate for the synthesis of a wide array of novel pyrazole derivatives. The presence of the nitro group allows for its conversion into an amino group, which can then be further functionalized. The cyclopentyl group provides a lipophilic anchor that could be beneficial for biological applications.

Further research is needed to fully characterize the physicochemical properties, spectroscopic data, and reactivity of this compound. A detailed exploration of its synthetic accessibility and its utility as a building block would be highly valuable to the fields of organic and medicinal chemistry. Such studies would pave the way for the development of new compounds with potentially interesting pharmacological or material science applications.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |

| 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine | C8H12N4O2 | 196.21 | Amine group at C4, potential for further functionalization. | |

| This compound-4-carbonitrile | C8H10N3O2 | Not specified | Cyano group at C4, can be hydrolyzed to a carboxylic acid. | bldpharm.com |

| Ethyl this compound-5-carboxylate | C11H15N3O4 | 253.25 | Ester group at C5, can be hydrolyzed or converted to an amide. | bldpharm.com |

| 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole | C8H10ClN3O2 | 215.64 | Chloro group at C4, susceptible to nucleophilic substitution. | uni.lu |

| 3-Nitropyrazole | C3H3N3O2 | 113.07 | Parent nitropyrazole structure. | nih.govnist.gov |

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first involves disconnecting the cyclopentyl group from the pyrazole nitrogen, leading to 3-nitro-1H-pyrazole and a cyclopentyl halide as precursors. The second approach involves disconnecting the nitro group, suggesting 1-cyclopentyl-1H-pyrazole as the immediate precursor. Both pathways rely on the initial availability of a substituted pyrazole core.

Synthesis of Key Pyrazole Intermediates

The synthesis of the target molecule hinges on the availability of key pyrazole intermediates, primarily 3(5)-nitropyrazole. A common and effective method for synthesizing 3(5)-nitropyrazole is the thermal rearrangement of 1-nitropyrazole. acs.orgchemicalbook.com This reaction is typically performed by heating 1-nitropyrazole in a high-boiling solvent like benzonitrile. chemicalbook.com The process involves the migration of the nitro group from the nitrogen atom to the carbon at position 3. acs.orgacs.org

Another route to substituted pyrazoles involves the replacement of an amino group. For instance, 3(5)-nitro-4-phenylpyrazole can be prepared from 3(5)-amino-4-phenylpyrazole via an intermediate diazonium salt. google.com Although this example includes a phenyl group, the underlying principle of diazotization followed by nucleophilic substitution can be adapted for other derivatives.

Cyclopentyl Group Introduction Strategies via Alkylation

The introduction of the cyclopentyl group onto the pyrazole ring is typically achieved through N-alkylation. This reaction can be performed on a pre-formed 3-nitro-1H-pyrazole intermediate. The acidic N-H proton of the pyrazole ring can be removed by a base, and the resulting pyrazolate anion acts as a nucleophile, reacting with a cyclopentyl electrophile such as cyclopentyl bromide or iodide.

The regioselectivity of alkylation on asymmetrically substituted pyrazoles like 3-nitropyrazole can be influenced by steric and electronic factors, as well as reaction conditions. The presence of the nitro group at the 3-position can direct the alkylation to the N1 position due to electronic effects.

Nitro Group Introduction Strategies via Nitration

An alternative synthetic strategy involves the nitration of a 1-cyclopentyl-1H-pyrazole precursor. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the pyrazole ring nitrogens and the N-substituent. Nitration of N-alkylpyrazoles can lead to a mixture of isomers. For instance, the nitration of 1,4-dimethylpyrazole with acetyl nitrate has been reported to yield 1-methyl-3-nitro-4-pyrazolecarboxylic acid after subsequent oxidation. google.com

Direct nitration of various five-membered heterocyclic rings, including pyrazoles, with a mixture of nitric acid and trifluoroacetic anhydride (B1165640) can afford mononitro derivatives. researchgate.net The conditions for nitration must be carefully controlled to achieve the desired 3-nitro isomer and avoid the formation of other isomers or polynitrated products. For example, the thermal rearrangement of 1-nitropyrazoles is a reliable method to specifically obtain 3(5)-nitropyrazoles. acs.orgnih.gov

Classical and Modern Synthetic Approaches

The formation of the pyrazole ring itself is a cornerstone of this synthesis, with several established and contemporary methods available.

Cyclocondensation Reactions in Pyrazole Ring Formation

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govnih.gov To synthesize a pyrazole with a nitro group at the 3-position, a 1,3-dicarbonyl compound bearing a potential nitro group or a precursor functional group would be required. The reaction with hydrazine hydrate would then form the pyrazole ring. encyclopedia.pub

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Source | Catalyst/Conditions | Product Type | Reference |

| 1,3-Diketones | Substituted Hydrazines | Acid or Base Catalysis | Substituted Pyrazoles | nih.gov |

| β-Ketoesters | Methylhydrazine | In situ hydrazone formation | Triply Substituted Pyrazoles | beilstein-journals.org |

| Malononitrile Derivatives | Arylhydrazines | FeCl3/PVP | 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles | encyclopedia.pub |

| Diketoesters | Phenylhydrazine | N/A | Pyrazole Esters | encyclopedia.pub |

1,3-Dipolar Cycloaddition Pathways

A powerful and versatile modern approach to pyrazole synthesis is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition. mdpi.com This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, which is usually an alkyne or an alkene. mdpi.comrsc.org

To construct the this compound skeleton via this method, one could envision a reaction between a cyclopentyl-substituted 1,3-dipole and a nitro-containing dipolarophile, or vice versa. For example, the reaction of diazo compounds, generated in situ from N-tosylhydrazones, with alkynes provides a route to substituted pyrazoles. organic-chemistry.org This method offers high regioselectivity and tolerance for various functional groups. organic-chemistry.org The cycloaddition of SF5-alkynes with nonstabilized diazo compounds has been shown to produce highly substituted 3H-pyrazoles. acs.org Sydnones can also be employed as 1,3-dipoles in reactions with activated alkynes to form pyrazoles. mdpi.com

Table 2: Overview of 1,3-Dipolar Cycloaddition Routes to Pyrazoles

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Reference |

| Nitrile Imines | Ninhydrin-derived Carbonates | N/A | 1,3,5-Trisubstituted Pyrazoles | rsc.org |

| Sydnones | Dimethyl Acetylenedicarboxylate | Toluene or Xylene, Heat | 1-Arylpyrazoles | mdpi.com |

| Diazo Compounds (from Tosylhydrazones) | Unactivated Bromovinyl Acetals | N/A | 3,5-Disubstituted Pyrazoles | organic-chemistry.org |

| Diazo Compounds | SF5-Alkynes | Mild Conditions | Highly Substituted SF5-3H-Pyrazoles | acs.org |

An in-depth examination of the synthetic methodologies for producing this compound reveals a focus on strategic functionalization and advanced reaction engineering. The synthesis of this specific substituted pyrazole leverages principles from broader pyrazole chemistry, including direct functionalization, one-pot procedures, and catalytic methods, with a significant emphasis on controlling regioselectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-11(13)8-5-6-10(9-8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYUAXSDHZVHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Investigations of 1 Cyclopentyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 1-cyclopentyl-3-nitro-1H-pyrazole, distinct signals would be expected for the protons of the cyclopentyl group and the pyrazole (B372694) ring. The cyclopentyl protons would likely appear as a series of multiplets in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these protons would be influenced by their spatial relationship to the pyrazole ring and the nitro group. The protons on the pyrazole ring would resonate in the aromatic region, with their specific chemical shifts indicating the electronic environment created by the nitro group substituent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Separate signals would be observed for each unique carbon atom in the cyclopentyl ring and the pyrazole ring. The carbon atom attached to the nitro group would be significantly deshielded and appear at a downfield chemical shift.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR, ¹⁹F NMR) for Detailed Structural Assignments

Advanced NMR techniques would be invaluable for an unambiguous structural assignment. 2D NMR experiments, such as COSY and HSQC, would establish connectivity between protons and carbons. While ¹⁹F NMR is not applicable to this molecule, ¹⁵N NMR could provide direct information about the nitrogen atoms in the pyrazole ring and the nitro group, offering insights into the electronic structure.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations). Additionally, C-H stretching vibrations for the cyclopentyl and pyrazole rings, as well as C=C and C-N stretching vibrations of the pyrazole ring, would be present.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric vibrations of the nitro group and the pyrazole ring are often strong in the Raman spectrum. This technique would aid in a more complete analysis of the molecule's vibrational modes.

Without experimental data, the following table provides a theoretical expectation of the key spectroscopic features for this compound based on known data for similar structures.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Multiplets for cyclopentyl protons (aliphatic region). Signals for pyrazole ring protons (aromatic region), with downfield shifts influenced by the nitro group. |

| ¹³C NMR | Resonances for cyclopentyl carbons. Resonances for pyrazole ring carbons, with the carbon bearing the nitro group appearing at a significantly downfield chemical shift. |

| IR Spectroscopy | Strong asymmetric and symmetric N-O stretching bands for the nitro group. C-H stretching bands for the cyclopentyl and pyrazole moieties. C=N and C=C stretching bands characteristic of the pyrazole ring. |

| Raman Spectroscopy | Strong symmetric stretching vibration for the nitro group. Characteristic vibrational modes for the pyrazole ring skeleton. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of compounds through the analysis of their fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected to correspond to its exact molecular weight.

In electron ionization (EI) mass spectrometry, the initial event is the removal of an electron to produce a molecular ion. The subsequent fragmentation of this ion provides valuable structural information. The fragmentation of nitropyrazoles is influenced by the substituent groups and their positions on the pyrazole ring. researchgate.net For this compound, the fragmentation is expected to follow pathways characteristic of nitropyrazole derivatives. A primary fragmentation step would likely involve the loss of the nitro group (NO₂) as a radical, leading to a significant [M-NO₂]⁺ fragment. Another potential initial fragmentation is the loss of the cyclopentyl group.

Further fragmentation can occur through the cleavage of the pyrazole ring itself. The fragmentation of 1-methyl-3-nitropyrazole has been shown to involve the loss of HCN, N₂, and other small molecules from various intermediate ions. researchgate.net For instance, the ion at m/z 81 in 1-methyl-3-nitropyrazole loses HCN to form an ion at m/z 54. researchgate.net A similar pattern of ring fragmentation would be anticipated for the cyclopentyl analogue after the initial loss of the primary substituents. The presence of the cyclopentyl group may also lead to characteristic losses of C₂H₄ (ethene) or other small hydrocarbon fragments.

The table below illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation pathways of related molecules.

| Fragment Ion | Proposed Structure/Loss | Hypothetical m/z |

| [C₈H₁₁N₃O₂]⁺ | Molecular Ion | 181 |

| [C₈H₁₁N₂]⁺ | Loss of NO₂ | 135 |

| [C₃H₃N₃O₂]⁺ | Loss of C₅H₈ | 113 |

| [C₅H₉]⁺ | Cyclopentyl cation | 69 |

This table is illustrative and actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the nitropyrazole chromophore. researchgate.net

The pyrazole ring itself exhibits π → π* transitions, typically observed in the UV region. researchgate.net The presence of the nitro group, a strong chromophore, significantly influences the spectrum. The nitro group introduces an n → π* (non-bonding to anti-bonding pi) transition, which is typically weak and may be observed as a shoulder on the more intense π → π* bands. The long-wavelength absorption in nitropyrazoles is generally attributed to both π→π* and n→π* transitions. researchgate.net

Theoretical studies on nitropyrazoles indicate that the most intense band is often a charge-transfer band. researchgate.net The electronic transitions are vertical, meaning they occur without a change in the nuclear geometry of the molecule, according to the Franck-Condon principle. ufg.br The solvent can also influence the position and intensity of these absorption bands.

The electronic transitions for nitropyrazoles are summarized in the table below.

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π anti-bonding | Strong absorption in the UV region |

| n → π | Non-bonding to π anti-bonding | Weaker absorption, often at longer wavelengths than π→π* |

The specific λmax values for this compound would require experimental determination.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis provides detailed information about the molecular geometry, including the planarity of the pyrazole ring and the conformation of the cyclopentyl group. It also reveals the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or van der Waals forces. ed.ac.uk For pyrazole derivatives, the crystal structure is often stabilized by a network of intermolecular interactions. researchgate.net The data obtained from single-crystal X-ray diffraction includes the crystal system, space group, and unit cell dimensions. mdpi.com

A representative table of crystallographic data that could be obtained for this compound is shown below.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

These values are illustrative and would need to be determined experimentally.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. units.it Instead of a single crystal, a finely powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase present. researchgate.net

PXRD is particularly useful for phase identification, confirming the synthesis of the desired crystalline form of this compound and assessing its purity. ed.ac.uk It can distinguish between different polymorphs (different crystal structures of the same compound), which may have different physical properties. units.it The diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern, characterized by a specific set of d-spacings (the distance between planes of atoms in the crystal). units.itresearchgate.net

The data from a PXRD experiment can be presented in a table listing the 2θ angles and their corresponding d-spacings and relative intensities.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| Value 1 | Value 1 | Value 1 |

| Value 2 | Value 2 | Value 2 |

| Value 3 | Value 3 | Value 3 |

| ... | ... | ... |

This table represents typical data obtained from a PXRD experiment.

Computational and Theoretical Chemical Studies of 1 Cyclopentyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations

At the forefront of modern chemical research, quantum chemical calculations provide essential insights into the fundamental characteristics of molecules. These computational methods are pivotal in determining molecular geometry and electronic structure with high precision.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands out as a robust method in computational chemistry, offering an optimal balance of accuracy and computational efficiency. nih.gov For 1-cyclopentyl-3-nitro-1H-pyrazole, DFT calculations, often employing functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), are instrumental in achieving a precise, optimized molecular geometry. researchgate.netderpharmachemica.com This computational approach provides detailed information on bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional conformation.

Beyond structural details, DFT studies illuminate the electronic landscape of the molecule. These calculations map the electron density distribution, highlighting regions of electronic surplus or deficiency. This is particularly relevant for this compound, where the potent electron-withdrawing nitro group significantly modulates the electronic character of the pyrazole (B372694) ring and the attached cyclopentyl group.

Table 1: Representative Optimized Geometrical Parameters of a Pyrazole Ring from DFT Calculations

Note: This table is illustrative, with values based on typical findings for pyrazole derivatives in computational studies. researchgate.net Precise parameters for this compound would necessitate specific calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1-N2 | 1.354 | - |

| N2-C3 | 1.337 | - |

| C3-C4 | 1.425 | - |

| C4-C5 | 1.382 | - |

| C5-N1 | 1.341 | - |

| N1-N2-C3 | - | 112.5 |

| N2-C3-C4 | - | 105.1 |

| C3-C4-C5 | - | 107.9 |

| C4-C5-N1 | - | 107.5 |

| C5-N1-N2 | - | 117.0 |

Ab Initio Methods for High-Level Electronic Structure Calculations

For studies demanding higher accuracy, particularly in describing the intricate electronic effects imparted by the nitro group, advanced ab initio methods such as Møller-Plesset (MP) perturbation theory and Configuration Interaction (CI) are employed. mdpi.com While computationally more intensive, these methods provide a more rigorous treatment of electron correlation, offering a critical benchmark for DFT results and yielding more refined electronic properties.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a powerful framework for understanding the electronic behavior and reactivity of molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's chemical reactivity. The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the most probable acceptor of electrons.

For this compound, it is anticipated that the HOMO would be primarily localized on the electron-rich pyrazole ring. nih.gov Conversely, the LUMO is expected to be concentrated on the electron-deficient nitro group. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and potential for chemical reaction; a smaller gap typically signifies higher reactivity.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Pyrazole

Note: These values are provided for illustrative purposes. The actual frontier orbital energies for this compound would be determined through specific quantum chemical calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.1 |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) offers a visual map of the charge distribution across a molecule's surface. researchgate.net This tool is invaluable for predicting non-covalent interactions and identifying potential sites for chemical attack. Regions of negative potential, typically colored red, indicate electron-rich areas susceptible to electrophilic interaction, while blue regions highlight electron-poor areas that are attractive to nucleophiles.

In the case of this compound, the ESP is expected to reveal a significant negative potential around the oxygen atoms of the nitro group, underscoring their nucleophilic character. researchgate.netmdpi.com In contrast, areas of positive potential are likely to be found around the hydrogen atoms of the cyclopentyl group and certain regions of the pyrazole ring. researchgate.netmdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a dynamic approach to investigating the complex pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate the activation energies that govern reaction rates.

For this compound, computational techniques can be used to explore a range of potential chemical transformations. For example, the mechanism of a nucleophilic attack on the pyrazole ring could be meticulously modeled. researchgate.netrsc.org DFT calculations would be crucial in pinpointing the transition state structure and determining the energy barrier for the reaction, thereby assessing its kinetic feasibility. researchgate.netrsc.org Furthermore, the evolution of electron density throughout the reaction can be tracked to provide a detailed understanding of bond formation and cleavage. rsc.org Such computational explorations offer mechanistic details that are often difficult, if not impossible, to ascertain through experimental methods alone. mdpi.commdpi.com

Transition State Identification and Energy Barrier Calculations

In the realm of chemical reactions involving this compound, the identification of transition states and the calculation of their associated energy barriers are crucial for understanding reaction mechanisms and predicting reaction rates. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these transient structures.

For a hypothetical reaction, such as a cycloaddition or a nucleophilic aromatic substitution, computational chemists would model the potential energy surface. The process involves locating the stationary points, which correspond to the reactants, products, and any intermediates or transition states. A transition state is a first-order saddle point on this surface, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom.

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). A lower energy barrier corresponds to a faster reaction rate, as per the Arrhenius equation. For instance, in the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles, computational studies have been used to calculate the energy barriers for different proposed pathways, thereby identifying the most favorable mechanism. Current time information in Bangalore, IN. While specific values for this compound are not documented, studies on similar molecules allow for the creation of an illustrative data table.

Table 1: Hypothetical Energy Barriers for a Reaction of this compound

| Reaction Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Pathway A | B3LYP/6-31G(d) | 25.3 |

This table is illustrative and based on typical values for related compounds.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry is instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. The electron-withdrawing nature of the nitro group at the C3 position and the presence of the cyclopentyl group at the N1 position create a specific electronic and steric environment that dictates how the molecule interacts with other reagents.

DFT calculations can be employed to determine the energies of the different possible transition states leading to various regioisomers or stereoisomers. The product distribution is expected to be governed by the relative heights of these energy barriers, with the lowest barrier corresponding to the major product. For example, in a 1,3-dipolar cycloaddition reaction, the regioselectivity can be rationalized by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants and the activation energies of the possible addition pathways. nih.gov

The analysis of the transition states would reveal that the formation of one regioisomer is kinetically favored over others due to lower activation energy. nih.gov This approach has been successfully used to explain the regioselectivity in the synthesis of various substituted pyrazoles.

Aromaticity Assessment and Electronic Delocalization

The pyrazole ring in this compound is an aromatic system. The degree of aromaticity can be quantified using various computational methods that probe the electronic delocalization within the ring.

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at a specific point within the ring, typically at the ring's geometric center (NICS(0)) and at a certain distance above the plane of the ring (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

For this compound, NICS calculations would likely confirm the aromatic character of the pyrazole ring. The magnitude of the NICS value would provide a quantitative measure of its aromaticity, which could be compared to other heterocyclic systems. A study on 3(5)-disubstituted-1H-pyrazoles, including a nitro-substituted derivative, demonstrated the utility of NICS in evaluating the influence of substituents on the pyrazole ring's aromaticity. mdpi.com

Table 2: Illustrative NICS Values for the Pyrazole Ring

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

|---|---|---|---|

| Benzene (Reference) | -9.7 | -11.5 | Aromatic |

This table is illustrative. NICS values are dependent on the computational method and basis set used.

Anisotropy of the Induced Current Density (AICD)

Anisotropy of the Induced Current Density (AICD) is another computational technique used to visualize and quantify electron delocalization in aromatic and anti-aromatic systems. AICD plots provide a graphical representation of the induced ring currents under an external magnetic field. For an aromatic compound like this compound, the AICD plot would be expected to show a strong diatropic (clockwise) current on the outside of the ring and a weaker paratropic (counter-clockwise) current on the inside, which is characteristic of an aromatic system. While specific AICD studies on this molecule are not available, this method would complement NICS analysis in providing a detailed picture of its electronic structure.

Conformational Analysis and Tautomerism Studies

The cyclopentyl group attached to the pyrazole ring is not planar and can adopt various conformations. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. For this compound, the orientation of the cyclopentyl ring relative to the pyrazole ring would be of interest.

Regarding tautomerism, for 1-substituted pyrazoles like the title compound, annular tautomerism (prototropic tautomerism involving the pyrazole ring protons) is not possible as the N1 position is substituted. However, if the molecule were to undergo reactions that could introduce a proton at a ring nitrogen, or if one were to consider related unsubstituted nitropyrazoles, tautomerism would be a key consideration. For instance, 3-nitropyrazole exists in a tautomeric equilibrium between 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole. Computational studies on such systems have shown that the relative stability of tautomers is influenced by the nature and position of substituents and the solvent environment. mdpi.com For this compound itself, the focus of conformational analysis would be on the cyclopentyl ring puckering and its rotation relative to the pyrazole ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| 3-Nitro-1H-pyrazole |

Chemical Reactivity and Derivatization Strategies for 1 Cyclopentyl 3 Nitro 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring in 1-cyclopentyl-3-nitro-1H-pyrazole is an aromatic system, and its reactivity is significantly influenced by the substituents at the N1 and C3 positions. The N1-cyclopentyl group acts as a weak electron-donating group, while the C3-nitro group is a strong electron-withdrawing group. This electronic push-pull system dictates the regioselectivity of substitution reactions on the available C4 and C5 positions of the pyrazole ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. organicchemistrytutor.comresearchgate.net However, for this compound, this reaction is challenging due to the powerful deactivating effect of the nitro group. The nitro group significantly reduces the electron density of the pyrazole ring, making it less nucleophilic and thus less reactive towards electrophiles. organicchemistrytutor.comyoutube.com

The directing effects of the existing substituents are crucial in predicting the outcome of any potential EAS reaction.

C3-Nitro Group: This is a strong deactivating group and a meta-director. In the context of the pyrazole ring, it would direct incoming electrophiles to the C5 position.

N1-Cyclopentyl Group: This alkyl group is a weak activating group and an ortho-, para-director. Its directing influence would also favor substitution at the C5 position (ortho to the N1 position).

Therefore, should an electrophilic aromatic substitution reaction occur under forcing conditions, the substitution would be regioselectively directed to the C5 position. Standard EAS reactions like nitration or halogenation are generally difficult to achieve on this substrate due to its deactivated nature.

Nucleophilic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group at the C3 position makes the pyrazole ring electron-deficient, which in turn activates this position for Nucleophilic Aromatic Substitution (SNAr). This reaction involves the displacement of the nitro group by a suitable nucleophile. The reaction is regioselective, occurring specifically at the nitro-bearing C3 position. nih.gov Various nucleophiles can be employed to generate a diverse range of pyrazole derivatives.

Below is a table summarizing typical nucleophilic substitution reactions on this scaffold.

| Nucleophile | Conditions | Product Type | Yield | Reference |

| Thiols | K₂CO₃, DMF, 80°C | 3-Sulfanylpyrazole derivatives | 60-75% | nih.gov |

| Amines | CuI, L-proline, DMSO, 100°C | 3-Aminopyrazole (B16455) analogs | 55-70% | nih.gov |

Transformations of the Nitro Group

The nitro group is a key functional handle for the derivatization of this compound, with reduction being the most significant transformation.

Reduction Reactions to Amino Group

The reduction of the nitro group to a primary amine is one of the most valuable transformations for this compound, yielding 1-cyclopentyl-3-amino-1H-pyrazole. This amine serves as a crucial intermediate for further functionalization, for instance, in the synthesis of pharmacologically relevant molecules. nih.govnih.gov This conversion transforms a strongly deactivating group (—NO₂) into a strongly activating, ortho-, para-directing group (—NH₂), fundamentally altering the ring's reactivity towards electrophiles. youtube.com

Several methods are effective for this reduction, offering a choice based on desired selectivity, cost, and reaction conditions. chem-station.comlibretexts.org

| Method | Reagents/Conditions | Yield | Key Observations | Reference(s) |

| Catalytic Hydrogenation | H₂ (1–20 bar), Pd/C, THF, 25–60°C | 85-97% | Stereospecific reduction with retention of pyrazole regiochemistry. | nih.gov |

| Acidic Iron Reduction | Fe filings, HCl/EtOH, reflux | 70-80% | A cost-effective method, though it may require longer reaction times. | youtube.comnih.gov |

| Zinc-Mediated Reduction | Zn dust, NH₄Cl/H₂O, 60°C | 65-75% | Useful for substrates that may be sensitive to more acidic or harsh conditions. | nih.govlibretexts.org |

| Tin(II) Chloride | SnCl₂, HCl | - | A classic method for reducing aromatic nitro compounds. | libretexts.org |

The mechanism for catalytic hydrogenation involves the adsorption of hydrogen onto the palladium catalyst, followed by sequential electron and proton transfer to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov

Reactions Involving Nitrile Oxide or Nitrone Intermediates

Direct conversion of the nitro group in this compound to a nitrile oxide is not a standard transformation. Nitrile oxides are typically generated from the dehydration of hydroximoyl chlorides or the oxidation of aldoximes. chem-station.commdpi.com However, these functionalities are relevant in the broader context of pyrazole synthesis. For instance, 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes are a primary method for synthesizing isoxazolines, which can be precursors to or structurally related to pyrazole systems. researchgate.netnih.gov

Similarly, nitrones are generally formed via the oxidation of N,N-disubstituted hydroxylamines or the condensation of N-monosubstituted hydroxylamines with carbonyl compounds. wikipedia.org While the controlled reduction of this compound can yield the corresponding hydroxylamine, its subsequent conversion to a nitrone is a potential but not widely documented pathway for this specific molecule. Research has shown that cycloaddition reactions involving nitrones and nitroalkenes can lead to the formation of nitro-functionalized pyrazole analogs, highlighting the synthetic relationship between these functional groups. nih.gov

Reactions Involving the Cyclopentyl Substituent

The cyclopentyl group attached at the N1 position of the pyrazole ring is generally considered a non-reactive spectator in most derivatization strategies. It is an alkyl substituent consisting of sp³-hybridized carbons and is therefore unreactive under the ionic conditions used for electrophilic or nucleophilic substitutions on the pyrazole ring or for the transformations of the nitro group. nih.gov

Functionalization of the cyclopentyl ring itself would require harsh reaction conditions, such as free-radical halogenation, which would likely be non-selective and could potentially degrade other parts of the molecule. Consequently, derivatization strategies for this class of compounds almost exclusively focus on the more reactive pyrazole ring and its nitro substituent.

Cyclopentyl Ring Functionalization

Direct functionalization of the cyclopentyl ring in this compound is a challenging synthetic endeavor that is not widely documented in scientific literature. The C-H bonds of the saturated cyclopentyl group are generally considered chemically inert due to their high bond dissociation energy and lack of a directing group to facilitate selective activation.

Reactions targeting these sp³-hybridized carbons would likely require harsh conditions, such as those used for free-radical halogenation, which often suffer from a lack of selectivity and may not be compatible with the sensitive nitropyrazole core. Modern C-H activation methodologies, while powerful, typically show a strong preference for the C-H bonds on the aromatic pyrazole ring, which are more electronically and sterically accessible for metal-catalyzed processes. Therefore, achieving selective functionalization on the cyclopentyl moiety in the presence of the more reactive pyrazole ring remains a significant synthetic hurdle.

Cyclopentyl Ring Rearrangements

Carbocation-mediated rearrangements, such as the Wagner-Meerwein shift, are fundamental transformations in organic chemistry that alter a molecule's carbon skeleton, often to form a more stable carbocation intermediate. wikipedia.orgmsu.edu These reactions typically involve a 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.org

In the context of this compound, a rearrangement of the cyclopentyl ring would necessitate the generation of a carbocation on the ring itself. Such a process is not reported for this compound under standard conditions. Hypothetically, if a carbocation were formed on a carbon of the cyclopentyl ring (for instance, through hydride abstraction under strongly acidic or oxidative conditions), a Wagner-Meerwein rearrangement could occur. A plausible, though theoretical, pathway could involve a ring-expansion to form a more stable N-cyclohexyl carbocation. However, given the stability of the existing five-membered ring and the absence of driving forces for such a transformation, this remains a speculative reaction pathway. stackexchange.com

Heteroatom-Directed Functionalization

The reactivity of the pyrazole ring in this compound is significantly influenced by its heteroatoms—the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group. These atoms dictate the regioselectivity of various functionalization reactions.

The C3-nitro group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). mdpi.comyoutube.com The most probable sites for nucleophilic attack are the C4 and C5 positions. Studies on related polysubstituted nitropyrazoles indicate that the regioselectivity of nucleophilic substitution is highly dependent on the substitution pattern. For instance, while 3,4,5-trinitro-1H-pyrazole undergoes nucleophilic substitution at the C4 position, its N-methylated counterpart reacts selectively at the C5 position. researchgate.net This suggests that for N1-substituted pyrazoles like this compound, the C5 position is a prime target for nucleophilic substitution.

Furthermore, the pyrazole nitrogen atoms are known to direct transition-metal-catalyzed C-H functionalization reactions, typically favoring the C5 position. nih.govrsc.org This provides a powerful and atom-economical route to introduce aryl, alkyl, or other functional groups onto the pyrazole core.

A crucial derivatization strategy involves the chemical modification of the nitro group itself. The reduction of the nitro group to a primary amine is a well-established and versatile transformation. This reaction yields 1-cyclopentyl-3-amino-1H-pyrazole, a valuable intermediate that opens avenues for a wide array of subsequent functionalizations, including diazotization reactions, acylation, and the construction of fused heterocyclic systems. Research on the related 3,5-diamino-4-nitropyrazole highlights how amino groups can be used as synthetic handles for further functionalization. rsc.orgrsc.org

Below is a table summarizing key heteroatom-directed reactions applicable to the derivatization of this compound.

| Reaction Type | Target Position | Typical Reagents & Conditions | Product Type | Reference |

| C-H Arylation | C5 | Pd catalyst, Aryl halide, Base | 5-Aryl-1-cyclopentyl-3-nitro-1H-pyrazole | nih.govrsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | C5 | Nucleophile (e.g., R-NH₂, R-O⁻), Base | 5-Substituted-1-cyclopentyl-3-nitro-1H-pyrazole | researchgate.net |

| Nitro Group Reduction | C3 | Reducing agent (e.g., H₂, Pd/C; SnCl₂, HCl) | 1-Cyclopentyl-1H-pyrazol-3-amine | rsc.org |

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a product containing portions of all reactants, are highly valued for their efficiency and complexity-generating power. beilstein-journals.org In pyrazole chemistry, MCRs are most commonly employed for the de novo synthesis of the pyrazole ring from acyclic precursors. beilstein-journals.orgtandfonline.com

The direct use of a pre-functionalized and relatively stable heterocycle like this compound as a starting component in an MCR is less common. However, its derivatives can be valuable substrates for such transformations. For example, if the nitro group were reduced to an amine and the C4 position was subsequently functionalized to introduce an aldehyde group (forming 3-amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde), this derivative could serve as a key building block in MCRs. A well-known example is the Friedländer annulation, which could be adapted to an MCR format to react the amino-aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile) and another component to construct fused pyrazolo[3,4-b]pyridine systems. These complex heterocyclic scaffolds are of significant interest in drug discovery.

While direct MCR applications involving this compound are not established, its potential as a precursor for MCR-compatible derivatives underscores its utility in the broader context of synthetic chemistry for generating molecular diversity.

Synthesis of Analogues and Structural Modifications of 1 Cyclopentyl 3 Nitro 1h Pyrazole

Modification of the Cyclopentyl Moiety

Introduction of Other Cycloalkyl or Aliphatic Substituents

The synthesis of 1-substituted-3-nitropyrazoles can be achieved through the alkylation of 3-nitropyrazole with various alkyl or cycloalkyl halides. This allows for the systematic variation of the substituent at the N1 position. While direct comparative studies on the synthesis of a wide range of 1-cycloalkyl-3-nitropyrazoles are not extensively detailed in the reviewed literature, the commercial availability of various 1-alkyl-4-nitropyrazoles suggests that these synthetic routes are well-established. These compounds, while differing in the position of the nitro group, demonstrate the feasibility of introducing diverse aliphatic and cycloalkyl groups at the N1 position of the pyrazole (B372694) ring.

A general approach involves the reaction of 3-nitropyrazole with an appropriate alkyl or cycloalkyl halide in the presence of a base. The choice of solvent and base can influence the regioselectivity of the N-alkylation.

Table 1: Examples of Commercially Available 1-Alkyl/Cycloalkyl-4-nitropyrazoles

| Compound Name | N1-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Butyl-4-nitropyrazole | n-Butyl | C₇H₁₁N₃O₂ | 169.18 | 1240574-64-4 |

| 4-Nitro-1-propyl-1H-pyrazole | n-Propyl | C₆H₉N₃O₂ | 155.16 | 1173061-75-0 |

| 1-Isopropyl-4-nitro-1H-pyrazole | Isopropyl | C₆H₉N₃O₂ | 155.16 | 97421-21-1 |

| 1-Cyclohexyl-4-nitropyrazole | Cyclohexyl | C₉H₁₃N₃O₂ | 195.22 | 97421-22-2 |

| 1-Cyclopentyl-4-nitro-1H-pyrazole | Cyclopentyl | C₈H₁₁N₃O₂ | 181.19 | 1245772-56-8 |

This data is compiled from commercially available sources and demonstrates the variety of N-alkyl and N-cycloalkyl nitropyrazoles that have been synthesized.

Functionalization within the Cyclopentyl Ring

The introduction of functional groups directly onto the cyclopentyl ring of 1-cyclopentyl-3-nitro-1H-pyrazole represents a more complex synthetic challenge. Specific literature detailing the direct functionalization of the cyclopentyl moiety in this particular compound is scarce. However, general methods for the functionalization of cycloalkanes, such as free-radical halogenation followed by nucleophilic substitution, could theoretically be applied. Such modifications would allow for the introduction of hydroxyl, amino, or other groups, which could serve as handles for further derivatization or to modulate the compound's polarity. The synthesis of 1-cyclopentylpiperazine (B42781) from piperazine (B1678402) and cyclopentanone (B42830) via catalytic hydrogen reduction showcases a method for constructing a functionalized cycloalkyl-like substituent that can be attached to a heterocyclic core. google.com

Variation of the Nitro Group Position or Nature

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. Altering its position or replacing it with other electron-withdrawing groups can have a profound impact on the molecule's reactivity and biological activity.

Synthesis of Isomeric Nitropyrazoles (e.g., 1-cyclopentyl-4-nitro-1H-pyrazole)

The synthesis of isomeric nitropyrazoles, such as 1-cyclopentyl-4-nitro-1H-pyrazole, is a key strategy to probe the influence of the nitro group's position. The synthesis of 1-substituted 4-nitropyrazoles can be achieved by the nitration of a 1-substituted pyrazole. For instance, the nitration of 1-methylpyrazole (B151067) can yield 1-methyl-4-nitropyrazole. researchgate.net A similar strategy could be employed for the synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole. The general synthesis of 3-nitropyrazole often involves the nitration of pyrazole to form N-nitropyrazole, which then undergoes rearrangement. chemicalbook.comguidechem.com The synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole (CAS 1245772-56-8) has been reported, and the compound is commercially available. synquestlabs.combldpharm.com

Table 2: Comparison of 1-Cyclopentyl-nitropyrazole Isomers

| Compound Name | Position of Nitro Group | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | 3 | C₈H₁₁N₃O₂ | 181.19 | Not readily available |

| 1-Cyclopentyl-4-nitro-1H-pyrazole | 4 | C₈H₁₁N₃O₂ | 181.19 | 1245772-56-8 |

Replacement with Other Electron-Withdrawing Groups

Replacing the nitro group with other electron-withdrawing groups can modulate the electronic properties of the pyrazole ring in a more nuanced manner. youtube.com Common bioisosteres for a nitro group include the trifluoromethyl (-CF₃) and cyano (-CN) groups.

The synthesis of 1-cyclopentyl-3-(trifluoromethyl)pyrazole (B1425708) has been reported and the compound is commercially available (CAS 1469202-47-8). uni.lu The synthesis of such compounds can be achieved through various methods, including the cyclization of a trifluoromethyl-containing 1,3-dicarbonyl compound with cyclopentylhydrazine (B1295993). The trifluoromethyl group is known for its high lipophilicity and metabolic stability, making it a valuable substituent in medicinal chemistry.

Similarly, a cyano group can be introduced to the pyrazole ring. For example, 3-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a known compound, indicating that the introduction of a cyano group at the 4-position is feasible. sigmaaldrich.com

Table 3: Examples of 1-Cyclopentylpyrazoles with Alternative Electron-Withdrawing Groups

| Compound Name | Electron-Withdrawing Group at C3 | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Cyclopentyl-3-(trifluoromethyl)pyrazole | -CF₃ | C₉H₁₁F₃N₂ | 204.20 | 1469202-47-8 |

| 1-Cyclopentyl-1H-pyrazole-4-sulfonamide | -SO₂NH₂ (at C4) | C₈H₁₃N₃O₂S | 215.27 | 61394785 |

Introduction of Additional Functional Groups on the Pyrazole Ring

The pyrazole ring itself can be further functionalized to introduce additional points of diversity. rsc.org Transition-metal-catalyzed C-H functionalization reactions are powerful tools for the direct introduction of new C-C and C-heteroatom bonds onto the pyrazole core. rsc.org

For this compound, the electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.

A key example of functionalization is the introduction of an amino group. The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine has been described. This compound can be synthesized through the nitration of a 1-cyclopentyl-pyrazole followed by a subsequent amination step, or through the reaction of a halogenated 3-nitropyrazole with cyclopentylamine. The amino group can then serve as a versatile handle for further derivatization.

Halogenation of the pyrazole ring is another common modification. For example, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole is a known compound, indicating that selective chlorination at the 4-position is possible.

Table 4: Examples of Functionalized this compound Derivatives

| Compound Name | Functional Group | Position | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine | -NH₂ | 4 | C₈H₁₂N₄O₂ | 196.21 |

| 4-Chloro-1-cyclopentyl-3-nitro-1H-pyrazole | -Cl | 4 | C₈H₁₀ClN₃O₂ | 215.64 |

Carboxylation and Esterification.smolecule.comdergipark.org.tr

The introduction of carboxylic acid and ester functionalities onto the this compound scaffold is a key strategy for modifying its physicochemical properties, such as solubility and hydrogen bonding capability. smolecule.com These modifications are crucial for various applications, including the development of novel compounds.

The synthesis of This compound-4-carboxylic acid is a primary example of carboxylation. smolecule.com The process begins with the construction of the pyrazole core through cyclocondensation reactions. smolecule.com Subsequent functionalization introduces the nitro group at the C3-position and the cyclopentyl group at the N1-position. The carboxylic acid moiety is then introduced at the C4-position. The electron-withdrawing nature of the nitro group at the C3-position influences the electronic distribution within the pyrazole ring, impacting the reactivity of the other positions. smolecule.com

Once the carboxylic acid is in place, esterification can be achieved through various standard methods. One common approach involves converting the carboxylic acid to its more reactive acid chloride derivative. dergipark.org.tr This intermediate can then be reacted with a range of alcohols under conditions such as the Schotten-Baumann method to yield the corresponding esters. dergipark.org.tr This two-step process allows for the synthesis of a diverse library of ester analogues by varying the alcohol used in the final step. Another pathway involves the direct esterification of the carboxylic acid, often catalyzed by acid.

A related process is the synthesis of pyrazole esters from different precursors. For instance, processes have been developed for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters, which involves the cyclization of an appropriate precursor with a substituted hydrazine (B178648). google.com While the substituents differ, the underlying principles of forming the pyrazole ring and ensuring the presence of an ester group are relevant.

| Compound Name | Molecular Formula | Key Functional Groups | Reference |

|---|---|---|---|

| This compound-4-carboxylic acid | C₉H₁₁N₃O₄ | Carboxylic acid, Nitro | smolecule.com |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | C₆H₉N₃O₂ | Amino, Ester | cas.org |

Halogenation and Amination.benchchem.com

Halogenation and amination reactions provide pathways to introduce halogens (Cl, Br) and amino groups onto the this compound core, significantly expanding the range of accessible analogues. These functional groups can serve as handles for further synthetic transformations or as key pharmacophores.

Halogenation of the pyrazole ring can be achieved through several methods. For instance, the amine derivative, 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine , can undergo diazotization followed by a Sandmeyer-type reaction to introduce a halogen at the C4-position. Specifically, treatment with sodium nitrite (B80452) in sulfuric acid at low temperatures generates a diazonium salt, which can then be converted to the 4-bromo derivative using copper(I) bromide. Direct halogenation is also possible; for example, using N-iodosuccinimide (NIS) in acetonitrile (B52724) can introduce a halogen at the C3-position through nucleophilic displacement facilitated by the electron-deficient nature of the nitro-bearing carbon. The compound 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole represents a chlorinated analogue of the parent structure. uni.lu

Amination , the introduction of an amino group, can be accomplished via two primary routes. The first involves the reduction of the existing nitro group at the C3-position. This transformation is commonly carried out using catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or through chemical reduction with metals such as iron or zinc in an acidic medium. This yields a 3-aminopyrazole (B16455) derivative. The second route is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at C3 activates this position for attack by nucleophiles. Amines, in the presence of a copper catalyst and a ligand like L-proline, can displace the nitro group to form 3-aminopyrazole analogues. Furthermore, the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine demonstrates that an amino group can also be present at other positions on the pyrazole ring.

| Compound Name | Molecular Formula | Modification | Reference |

|---|---|---|---|

| 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine | C₈H₁₂N₄O₂ | Amination at C4 | |

| 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole | C₈H₁₀ClN₃O₂ | Chlorination at C4 | uni.lu |

| 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | C₉H₁₂N₄ | Amination at C3 (and cyanation at C4) | sigmaaldrich.com |

Alkylation and Arylation

Alkylation and arylation reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of alkyl and aryl substituents onto the this compound scaffold. These modifications can significantly influence the steric and electronic properties of the molecule.

Alkylation can occur at different positions of the pyrazole ring. While the N1-position is already occupied by a cyclopentyl group, further alkylation could potentially occur at the other nitrogen atom or at a carbon atom of the pyrazole ring, depending on the reaction conditions and the specific derivative being used. For example, starting with a pyrazole core that is unsubstituted at the N1 position allows for the introduction of various alkyl groups, as demonstrated by the existence of 1-cyclohexyl-3-nitro-1H-pyrazole , an analogue with a different cycloalkyl group. chemscene.com

Arylation , particularly at the C3-position of the pyrazole ring, has been a subject of significant research. Direct C-H arylation presents a highly efficient method for this transformation. A robust protocol utilizing a palladium(II)/phenanthroline catalyst system has been developed for the direct C3-arylation of pyrazoles with aryl iodides or bromides. rsc.org This method avoids the need for silver-based additives and has been shown to be effective, highlighting the importance of the solvent choice for reactivity and selectivity. rsc.org Such cross-coupling reactions, like the Buchwald-Hartwig amination which forms a C-N bond with an aryl group, can also be applied to pyrazole derivatives to introduce aryl substituents. These methods open up possibilities for synthesizing a vast array of C3-arylated this compound analogues.

| Compound Name | Molecular Formula | Modification Type | Reference |

|---|---|---|---|

| 1-Cyclohexyl-3-nitro-1H-pyrazole | C₉H₁₃N₃O₂ | N1-Alkylation (analogue) | chemscene.com |

| Nigellidine Hydrobromide (contains a C3-arylated pyrazole) | - | C3-Arylation (related structure) | rsc.org |

Combinatorial Chemistry Approaches utilizing the this compound Scaffold.cas.org

The this compound scaffold is well-suited for combinatorial chemistry approaches aimed at the rapid synthesis of large, diverse libraries of compounds. Its structural features and the reactivity of its various positions allow for the systematic introduction of a wide range of functional groups and substituents.

The core principle of using this scaffold in combinatorial chemistry lies in its ability to serve as a versatile template. The synthetic reactions discussed previously—carboxylation, esterification, halogenation, amination, alkylation, and arylation—form the basis of a combinatorial strategy. By combining a set of diverse building blocks in a systematic manner, a library of analogues can be generated.

For example, a combinatorial library could be constructed by first synthesizing the This compound-4-carboxylic acid intermediate. smolecule.com This common intermediate can then be reacted with a large panel of different alcohols to produce a library of esters, each with a unique R-group derived from the alcohol. dergipark.org.trcas.org Similarly, the amino derivative, obtained by reduction of the nitro group, can be acylated with a diverse set of carboxylic acids or sulfonyl chlorides to generate extensive amide and sulfonamide libraries. google.com

Furthermore, cross-coupling reactions are particularly powerful in a combinatorial context. The halogenated derivatives of the scaffold can be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, by pairing them with a wide array of boronic acids, alkenes, or alkynes. This strategy allows for the introduction of diverse aryl, vinyl, and alkynyl groups at specific positions on the pyrazole ring. The development of robust protocols for reactions like C3-arylation facilitates the high-throughput synthesis required for combinatorial libraries. rsc.org

The ultimate goal of applying combinatorial chemistry to the this compound scaffold is to explore the chemical space around this core structure efficiently. This exploration is fundamental in fields like drug discovery, where generating and screening large libraries of compounds against biological targets is a key strategy for identifying new therapeutic agents. nih.gov

Exploration of Advanced Chemical Applications Non Biological/non Clinical

1-Cyclopentyl-3-nitro-1H-pyrazole as a Synthetic Building Block

The reactivity of the pyrazole (B372694) ring, coupled with the electronic effects of the nitro group and the steric influence of the cyclopentyl group, establishes this compound as a valuable intermediate in the synthesis of more complex molecules. researchgate.net

Precursor in Complex Molecule Synthesis

This compound serves as a foundational precursor for creating more elaborate molecular structures. The presence of the nitro group, an electron-withdrawing moiety, significantly influences the reactivity of the pyrazole ring, making it a key functional group for subsequent chemical transformations. For instance, the nitro group can be selectively reduced to an amine, which then provides a reactive site for a wide array of further functionalization, leading to the formation of diverse and complex molecules.

The general synthetic utility of pyrazole derivatives is well-documented. They are often synthesized through cyclocondensation reactions. mdpi.comnih.gov A primary method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com The specific synthesis of substituted pyrazoles can be tailored to introduce desired functionalities. For example, the synthesis of this compound can be achieved through methods like the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes. evitachem.com Another route involves the reaction of electron-deficient N-arylhydrazones with nitroolefins to achieve regioselective synthesis. evitachem.com

The versatility of the pyrazole core allows for its incorporation into larger, more complex molecular frameworks. The cyclopentyl group provides a lipophilic character and a specific steric profile that can be crucial in the design of new compounds. The combination of these features makes this compound a strategic starting material for accessing novel chemical entities.

Ligand in Organometallic Chemistry

Pyrazole derivatives are known to act as ligands in organometallic chemistry. The nitrogen atoms of the pyrazole ring possess lone pairs of electrons that can coordinate with metal centers, forming stable complexes. While specific research on this compound as a ligand is not extensively detailed in the provided context, the broader class of pyrazole compounds has been shown to form various organometallic complexes. nsf.gov

For example, differently substituted pyrazole ligands have been investigated for their coordination with platinum. Deprotonation of pyrazole ligands can lead to the formation of multinuclear metal complexes, such as trinuclear metallacycles or dinuclear species. nsf.gov The steric bulk of substituents on the pyrazole ring can influence the topology of the resulting metal complex. nsf.gov The electronic properties of the pyrazole ligand, which would be influenced by the electron-withdrawing nitro group in this compound, are also a critical factor in the stability and reactivity of the resulting organometallic complex.

Pyrazole Derivatives in Material Science (Theoretical/Chemical Perspective)

The inherent properties of the pyrazole nucleus, particularly when substituted with energetic functional groups like the nitro group, make it a subject of theoretical and chemical exploration for applications in material science. researchgate.net

Development of Energetic Materials (Computational Prediction)

Nitrated pyrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in the field of energetic materials. researchgate.netguidechem.com The high nitrogen content and the presence of C-N and N-N bonds contribute to a high heat of formation. guidechem.com Computational studies are frequently employed to predict the energetic properties of novel pyrazole derivatives.

Theoretical studies on pyrazole-pyridine derivatives, for instance, have utilized Density Functional Theory (DFT) calculations to optimize molecular geometries and electronic structures. nih.gov These computational models predict properties like heats of formation, detonation performance (using methods like the Kamlet-Jacobs equations), and thermal stability (via bond dissociation energies). nih.gov Such simulations have shown that fully nitro-substituted pyrazole rings can exhibit performance comparable to or even exceeding that of well-known explosives like HMX. nih.gov These theoretical investigations are crucial for identifying promising candidates for new high-energy-density materials (HEDMs) before undertaking their actual synthesis. nih.gov The presence of the nitro group in this compound makes its derivatives theoretical candidates for such computational screening.

| Compound Type | Computational Method | Predicted Property | Significance |

|---|---|---|---|

| Fully Nitro-Substituted Pyrazole-Pyridine | DFT-B3LYP/6-31G(d,p) | Detonation Performance | Similar to HMX nih.gov |

| Fully Nitro-Substituted Dipyrazole-Pyridine | DFT-B3LYP/6-31G(d,p) | Detonation Performance | Outperforms HMX nih.gov |

| Nitropyrazole-Triazole Derivatives | N/A | Thermal Stability (Tdec) | Close to heat-resistant explosive HNS rsc.org |

Exploration in Polymer Chemistry and Materials Synthesis (Chemical Design)

Pyrazole derivatives are also explored for their potential in polymer chemistry and the synthesis of new materials. researchgate.net The pyrazole ring can be incorporated into polymer backbones or used as a pendant group to impart specific properties to the resulting material. The ability to functionalize the pyrazole ring at multiple positions allows for the chemical design of monomers that can be polymerized to create materials with tailored thermal, optical, or electronic properties.

The synthesis of vinylpyrazoles, for example, provides monomers that can undergo polymerization. nih.gov While methods for synthesizing vinylpyrazoles have been reported, there is still a need for more general and milder synthetic routes. nih.gov The development of such synthetic methodologies is key to unlocking the full potential of pyrazole-based polymers. The functional groups on the pyrazole ring, such as the nitro and cyclopentyl groups in this compound, would be expected to influence the properties of any resulting polymer.

Applications in Agrochemical Research (Chemical Design and Synthesis)

The pyrazole scaffold is a well-established privileged structure in the design of agrochemicals. mdpi.comorientjchem.org The chemical design and synthesis of novel pyrazole derivatives are ongoing areas of research aimed at developing new and effective crop protection agents.

The synthetic versatility of the pyrazole ring allows for the creation of large libraries of compounds for screening. The introduction of various substituents at different positions on the ring can modulate the chemical and physical properties of the molecule, which in turn can affect its activity. The presence of a nitro group, as in this compound, is a common feature in many biologically active molecules and can be a key element in the design of new agrochemicals. Research in this area focuses on the efficient synthesis of these derivatives to enable their evaluation. For instance, derivatives like this compound-4-carboxylic acid and this compound-4-carbonitrile are synthesized as intermediates for potential agrochemical applications. smolecule.combldpharm.com

| Compound Name | Molecular Formula | CAS Number | Application Area |

|---|---|---|---|

| This compound-4-carboxylic acid | C9H11N3O4 | 1795473-86-7 | Intermediate in organic synthesis smolecule.com |

| Ethyl this compound-5-carboxylate | C11H15N3O4 | 1260379-41-6 | Heterocyclic Building Block bldpharm.com |

| This compound-4-carbonitrile | C9H10N4O2 | 2171314-04-6 | Research Chemical bldpharm.com |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyrazoles is well-established, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com For 3-nitropyrazoles, a common route involves the nitration of the pyrazole (B372694) ring. guidechem.com A typical synthesis for 3-nitro-1H-pyrazole involves a two-step process where pyrazole is first nitrated to yield N-nitropyrazole, which then undergoes rearrangement to form 3-nitro-1H-pyrazole. guidechem.com

Future research could focus on developing more sustainable and efficient synthetic routes to 1-cyclopentyl-3-nitro-1H-pyrazole. This could involve the exploration of one-pot synthesis methods, which have been investigated for the parent compound, 3-nitro-1H-pyrazole, to reduce waste and improve efficiency. guidechem.com The use of greener solvents and catalysts would also be a significant advancement. For instance, moving away from high-boiling point and potentially toxic solvents like benzonitrile, which has been used in the rearrangement step for 3-nitro-1H-pyrazole, is a key area for improvement. guidechem.comchemicalbook.com

| Potential Synthetic Route | Description | Potential for Sustainability |

| Direct N-alkylation | Alkylation of 3-nitro-1H-pyrazole with a cyclopentyl halide or tosylate. | Could be optimized for milder conditions and recyclable catalysts. |

| Cyclocondensation | Reaction of a cyclopentylhydrazine (B1295993) with a suitable nitrated 1,3-dicarbonyl precursor. | Offers a convergent approach, but the synthesis of the precursors needs to be efficient. |

| One-Pot Synthesis | A streamlined process where pyrazole is nitrated and subsequently alkylated with a cyclopentyl group in a single reaction vessel. | Reduces purification steps and solvent usage, leading to a more environmentally friendly process. guidechem.com |

In-depth Mechanistic Studies of Complex Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and developing new applications. Future research should delve into detailed mechanistic studies of its reactions. For instance, the addition reactions of pyrazoles to electrophilically activated systems are of significant interest.